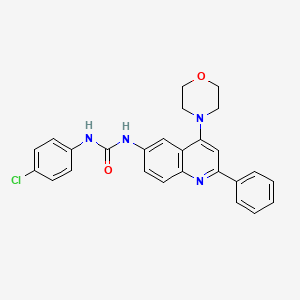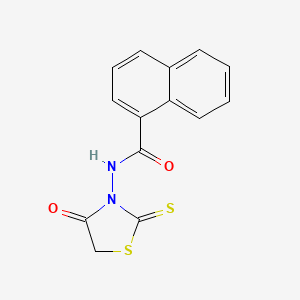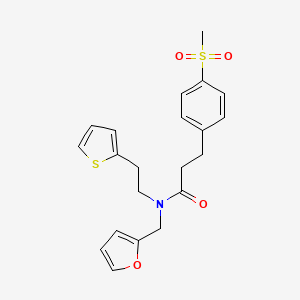
N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, also known as Cmpd-A, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit potent anti-cancer activity against various types of cancer cells.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties and Electronic Analysis
N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, as part of the quinoline derivatives, has been explored for its potential in nonlinear optical (NLO) research. A study demonstrated the synthesis of novel arylated quinolines and investigated their NLO properties using Density Functional Theory (DFT) calculations. The findings indicated that these molecules exhibit significant NLO properties, suggesting their potential for applications in technology-related fields, such as in the development of optical switches or modulators (Khalid et al., 2019).
Antiprotozoal and Antimycobacterial Activities
Research on the antiprotozoal and antimycobacterial activities of quinoline derivatives, including N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, has shown promising results. A study synthesized quinoline tripartite hybrids and tested them against various protozoa and Mycobacterium tuberculosis. The results revealed significant antimicrobial activity, highlighting the potential of these compounds in treating infectious diseases (Nava-Zuazo et al., 2010).
Inhibition of Cancer Cell Proliferation
Another significant area of research involves the exploration of N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea derivatives for cancer treatment. Studies have identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase, which plays a crucial role in reducing cancer cell proliferation. This discovery opens avenues for the development of novel anticancer agents that are both potent and specific (Denoyelle et al., 2012).
Enhancement of Adventitious Rooting
Urea derivatives, including those similar in structure to N-(4-chlorophenyl)-N'-(4-morpholino-2-phenyl-6-quinolyl)urea, have been found to possess cytokinin-like activity, promoting cell division and differentiation in plants. This property is leveraged in agriculture and horticulture to enhance adventitious root formation, improving plant propagation techniques (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2/c27-19-6-8-20(9-7-19)28-26(32)29-21-10-11-23-22(16-21)25(31-12-14-33-15-13-31)17-24(30-23)18-4-2-1-3-5-18/h1-11,16-17H,12-15H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUBMMPQYVMDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=C2C=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2947847.png)
![1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine](/img/structure/B2947848.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2947849.png)
![3-(Benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2947851.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B2947852.png)


![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)
![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)
![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)
![2-Ethyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947864.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2947867.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)